1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-carboxamide derivative featuring a 1,2,3-triazole core substituted with a 5-methyl group and a 1,3-oxazole moiety. The oxazole ring is further modified with a 4-ethoxyphenyl group at position 2 and a methyl group at position 3. Its molecular formula is C₃₀H₂₉N₅O₄, with an average mass of 523.59 g/mol and a monoisotopic mass of 523.2224 g/mol .
The presence of both triazole and oxazole rings suggests dual heterocyclic interactions, which may enhance binding affinity to biological targets such as kinases or receptors. The 4-ethoxy and 2-methoxy substituents on phenyl rings likely influence lipophilicity (logP) and metabolic stability, critical factors in drug design.
Properties
IUPAC Name |
1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-5-32-18-12-10-17(11-13-18)24-26-20(16(3)33-24)14-29-15(2)22(27-28-29)23(30)25-19-8-6-7-9-21(19)31-4/h6-13H,5,14H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZQNKLHQITAIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(((4-methoxyphenyl)amino)methyl)-n,n-dimethylaniline and 1-(2-methoxyphenyl)piperazine, have been reported to interact with dopamine D3 receptors and alpha1-adrenergic receptors, respectively. These receptors play crucial roles in neurological and psychiatric disorders.
Mode of Action
Based on the structure of the compound and related compounds, it can be inferred that the compound might interact with its targets through hydrogen bonding. This interaction could lead to changes in the conformation of the target proteins, thereby altering their function.
Biochemical Pathways
For instance, 4-methoxyphenethylamine, a compound with a similar methoxyphenyl structure, inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine. This inhibition could potentially affect the metabolism of neurotransmitters, thereby influencing neurological functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
Key Differences and Implications
Oxazole vs. Triazole Connectivity: The target compound’s oxazole ring introduces rigidity and planar geometry, which may enhance π-π stacking with aromatic residues in enzyme active sites. Compounds with dual triazole rings (e.g., ) exhibit increased polarity, improving aqueous solubility but possibly reducing membrane permeability.
Substituent Effects on Bioactivity :
- The 2-methoxyphenyl group in the target compound likely increases metabolic stability compared to electron-withdrawing groups (e.g., 2-fluorophenyl in ). However, fluorine substituents can enhance binding through halogen bonds .
- The 5-methyl group on the triazole core is conserved across multiple analogues (e.g., ), suggesting its role in maintaining structural integrity and modulating steric hindrance.
Anticancer Activity: The target compound’s oxazole-methyltriazole scaffold aligns with triazole derivatives showing activity against lung cancer NCI-H522 cells (GP = 68–86%) . However, the absence of a 5-amino group (compared to ) may reduce potency, as amino groups often participate in hydrogen bonding with targets .
Physicochemical Properties
| Property | Target Compound | 5-Amino Analogue | Dual Triazole |
|---|---|---|---|
| Molecular Weight | 523.59 | 537.58 | 519.56 |
| logP (Predicted) | ~3.8 | ~3.5 | ~2.9 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Rotatable Bonds | 7 | 8 | 6 |
The dual triazole analogue trades lipophilicity for polarity, favoring solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
